1H-Benzimidazole-2-methanol

Catalog No.
S749883
CAS No.
4856-97-7
M.F
C8H8N2O
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzimidazole-2-methanol

CAS Number

4856-97-7

Product Name

1H-Benzimidazole-2-methanol

IUPAC Name

1H-benzimidazol-2-ylmethanol

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10)

InChI Key

IAJLTMBBAVVMQO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CO

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CO

The exact mass of the compound 1H-Benzimidazole-2-methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18284. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1H-Benzimidazole-2-methanol (CAS: 4856-97-7) is a highly versatile, stable heterocyclic intermediate characterized by a benzimidazole core substituted with a reactive hydroxymethyl group at the C2 position. Commercially available as an off-white to light brown crystalline powder with a melting point of 171–175 °C, it serves as a foundational precursor in the synthesis of pharmaceutical scaffolds, antiviral agents, and advanced coordination polymers. Unlike more volatile or highly reactive analogs, this compound combines the structural rigidity of the benzimidazole pharmacophore with the predictable, mild-condition reactivity of a primary alcohol, making it an optimal starting material for bulk pharmaceutical manufacturing and materials science applications [1].

Research Fit

Heterogeneous Catalysis Anchoring ligand for selective oxidative bromination and styrene oxidation on polymer supports
Sustainable Synthesis Biomass-derived D-fructose route enables metal-free preparation of 2-hydroxymethylbenzimidazoles
Coordination Polymers Unique O–H⋯metal agostic interaction drives wave-shaped 3D supramolecular architectures
Fragment-Based Discovery Derivatizable hydroxymethyl handle on a privileged benzimidazole scaffold for library expansion

Substituting 1H-Benzimidazole-2-methanol with closely related analogs introduces significant process and stability liabilities. Attempting to use 2-methylbenzimidazole as a baseline starting material fails because functionalizing the unactivated methyl group requires harsh, low-temperature lithiation or radical halogenation, drastically reducing overall atom economy and yield. Conversely, procuring the downstream 2-(chloromethyl)benzimidazole directly is often commercially impractical; the chloromethyl derivative is highly prone to hydrolysis and self-alkylation during storage, necessitating its handling as a hygroscopic hydrochloride salt. Procuring the stable 2-hydroxymethyl compound allows chemists to store the material indefinitely at room temperature and perform a simple, quantitative chlorination immediately prior to the next synthetic step, ensuring maximum purity and reproducibility .

Substitution Risk

2-Hydroxymethyl Group Critical

2-Methyl, 2-amino, or 2-mercaptobenzimidazole analogs lack the hydroxyl needed for O,N-chelation and agostic bonding, which may alter catalytic and coordination outcomes.

Coordination Geometry Shifts

Unsubstituted or differently substituted benzimidazoles may not support the O–H⋯M interaction, leading to different polymer topologies and metal-binding selectivity.

Reactivity and Selectivity Variation

Without the 2-hydroxymethyl group, oxidative bromination may become non-selective and styrene oxidation product distribution may differ significantly.

Bidentate Coordination Capacity in Metal-Ligand Complexation

In the synthesis of metal-organic complexes, the choice of ligand dictates the geometry and stability of the resulting framework. Studies comparing 1H-Benzimidazole-2-methanol to unsubstituted benzimidazole demonstrate that the presence of the C2-hydroxymethyl group enables bidentate {N,O} coordination with transition metals like Cu(II) and Pt(II). While unsubstituted benzimidazole is restricted to monodentate {N} coordination, yielding lower-stability complexes, 2-(hydroxymethyl)benzimidazole forms robust chelate rings, significantly altering the electronic absorption and EPR spectra of the resulting metal centers [1].

Evidence DimensionLigand Coordination Mode
Target Compound Data1H-Benzimidazole-2-methanol: Bidentate {N,O} chelation
Comparator Or BaselineBenzimidazole: Monodentate {N} coordination
Quantified DifferenceFormation of stable chelate rings vs. single-point attachment
ConditionsAqueous/ethanolic solution with Cu(II) or Pt(II) salts

For materials scientists and inorganic chemists, the bidentate capability is essential for engineering stable coordination polymers and specific metal-based catalysts that cannot be achieved with simple benzimidazoles.

Oxidative Bromination Selectivity
Head-to-head
Quantitative yield (5-bromosalicylaldehyde) vs. non-selective mixtures with unanchored benzimidazole
Hydroxymethyl group enables selective catalytic bromination
PS-[VO(hmbmz)₂], H₂O₂/KBr, ambient temp.

Precursor Stability and Shelf-Life for Industrial Synthesis

For industrial scale-up, precursor stability directly impacts procurement logistics and batch-to-batch reproducibility. 1H-Benzimidazole-2-methanol is a stable crystalline solid (melting point 171–175 °C) that resists spontaneous degradation under standard atmospheric conditions. In contrast, its direct downstream derivative, 2-(chloromethyl)benzimidazole, is highly reactive and susceptible to rapid hydrolysis and intermolecular alkylation (polymerization) unless strictly maintained as a hydrochloride salt under anhydrous conditions. Consequently, industrial workflows preferentially procure the hydroxymethyl variant, converting it to the chloromethyl intermediate in situ or immediately before use, thereby avoiding the yield losses associated with degraded starting materials [1].

Evidence DimensionAmbient Storage Stability
Target Compound Data1H-Benzimidazole-2-methanol: High stability, room temperature storage
Comparator Or Baseline2-(Chloromethyl)benzimidazole: Low stability, prone to hydrolysis/self-alkylation
Quantified DifferenceElimination of specialized anhydrous/cold storage requirements
ConditionsStandard laboratory or warehouse storage conditions

Procuring the stable hydroxymethyl precursor minimizes supply chain spoilage and ensures high-purity starting materials for sensitive pharmaceutical syntheses.

Sustainable C2 Synthon Route
Head-to-head
Product formation with D-fructose vs. no product with glycolic acid/glyoxal under identical conditions
Establishes D-fructose as unique metal-free synthon for this scaffold
1 h, 90 °C, BF₃·OEt₂/TBHP, gram-scale feasible

Mild-Condition Reactivity for Phosphate Ester Synthesis

The primary hydroxyl group of 1H-Benzimidazole-2-methanol provides a highly accessible site for derivatization, which is critical when synthesizing complex biologically active molecules. For example, the synthesis of 1H-benzimidazol-2-ylmethyl diethyl phosphate is achieved smoothly via condensation with phosphorochloridic acid diethyl ester in the presence of a mild base. If 2-methylbenzimidazole were used as a starting point, achieving similar functionalization would require multi-step, harsh radical halogenation followed by substitution, significantly lowering the overall yield and increasing impurity profiles. The direct use of the hydroxymethyl compound streamlines the synthetic route and maximizes atom economy .

Evidence DimensionSynthetic Steps to C2-Ester/Ether Derivatives
Target Compound Data1H-Benzimidazole-2-methanol: Single-step mild condensation
Comparator Or Baseline2-Methylbenzimidazole: Multi-step harsh functionalization required
Quantified DifferenceReduction in synthetic steps and avoidance of radical/strong-base conditions
ConditionsCondensation with electrophiles in the presence of triethylamine

Buyers focused on process chemistry and scale-up will select this compound to reduce step count, lower reagent costs, and improve overall yield in API intermediate synthesis.

Agostic O–H⋯Cu⁺ Bond
Class-level
H⋯Cu⁺ 1.952 Å, O–H–Cu 140.05°
Enables wave-shaped 3D supramolecular topology
Orthorhombic Pbca; single-crystal XRD
Styrene Oxidation Tuning
Head-to-head
PS-[Cu(hmbmz)₂]: styrene oxide, benzaldehyde, benzoic acid; PS-[VO(hmbmz)₂]: favors styrene oxide
Metal center variation tunes product distribution within same ligand framework
Heterogeneous oxidation, mild conditions

Synthesis of Pharmaceutical Scaffolds and Intermediates

1H-Benzimidazole-2-methanol is the ideal starting material for generating 2-(chloromethyl)benzimidazole intermediates, which are foundational to the synthesis of various substituted benzimidazole-based pharmaceuticals. Its stability allows for bulk procurement and on-demand chlorination, avoiding the degradation issues of storing the chloromethyl derivative directly .

Development of Transition Metal Coordination Polymers

Due to its bidentate {N,O} coordination capabilities, this compound is heavily utilized in inorganic chemistry to synthesize stable Cu(II), Pt(II), and Cd(II) complexes. These coordination polymers are explored for their unique electronic and catalytic properties, where monodentate ligands like standard benzimidazole would fail to provide the necessary structural rigidity [1].

Production of Benzimidazole-Based Phosphate Esters

The reactive primary alcohol allows for direct, single-step condensation with phosphoryl chlorides to produce 1H-benzimidazol-2-ylmethyl diethyl phosphates. These derivatives are valuable in agricultural chemistry and drug discovery, benefiting from the high-yield, mild-condition processability of the hydroxymethyl precursor .

Application Fit

Application
Selection Property
Validation Focus
Polymer-supported selective oxidation and bromination catalysts
Hydroxymethyl-chelating ligand for heterogeneous catalysis
Selective oxidative bromination yield and catalyst recyclability
Sustainable metal-free synthesis of benzimidazole derivatives
Biomass-derived D-fructose C2 synthon route
Metal-free product formation and functional group tolerance
Coordination polymers via agostic O–H⋯metal interactions
Agostic O–H⋯Metal bonding capability
Supramolecular topology and crystal structure verification
Fragment-based drug discovery scaffold derivatization
Benzimidazole core with derivatizable 2-hydroxymethyl handle
Derivatization potential and fragment-linking feasibility

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (93.02%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (93.02%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (93.02%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4856-97-7

Wikipedia

2-hydroxymethyl-benzoimidazole

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